Kisspeptin-54 (27-54) (human)

Pharmacokinetics Peptide Stability In Vivo Half-Life

This 28-amino acid KISS1 fragment (residues 94-121) is an essential tool for dissecting KISS1R signaling. It uniquely bridges the gap between short-acting KP-10 and full-length KP-54, offering an intermediate pharmacokinetic profile ideal for SAR studies on BBB permeability and sustained gonadotropin release. Ensure experimental validity by choosing a defined fragment with verified lower agonistic potency (Ki=1.45 nM) compared to KP-10, avoiding confounding variables in your reproductive endocrinology or anti-metastatic research.

Molecular Formula C149H226N42O39
Molecular Weight 3229.6 g/mol
Cat. No. B15598566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKisspeptin-54 (27-54) (human)
Molecular FormulaC149H226N42O39
Molecular Weight3229.6 g/mol
Structural Identifiers
InChIInChI=1S/C149H226N42O39/c1-15-79(12)119(156)147(230)191-58-30-40-107(191)140(223)168-81(14)145(228)189-56-28-41-108(189)141(224)174-92(47-50-110(151)194)124(207)165-71-115(199)167-80(13)123(206)187-120(77(8)9)144(227)184-97(60-75(4)5)138(221)188-121(78(10)11)143(226)175-93(48-51-111(152)195)129(212)171-90(38-26-54-162-148(158)159)126(209)173-94(49-52-117(201)202)130(213)170-89(37-24-25-53-150)128(211)182-104(69-118(203)204)137(220)185-105(61-76(6)7)146(229)190-57-29-42-109(190)142(225)183-103(68-114(155)198)135(218)178-99(64-84-43-45-86(193)46-44-84)132(215)180-101(66-112(153)196)134(217)179-100(65-85-70-164-88-36-23-22-35-87(85)88)133(216)181-102(67-113(154)197)136(219)186-106(73-192)139(222)177-98(63-83-33-20-17-21-34-83)125(208)166-72-116(200)169-96(59-74(2)3)131(214)172-91(39-27-55-163-149(160)161)127(210)176-95(122(157)205)62-82-31-18-16-19-32-82/h16-23,31-36,43-46,70,74-81,89-109,119-121,164,192-193H,15,24-30,37-42,47-69,71-73,150,156H2,1-14H3,(H2,151,194)(H2,152,195)(H2,153,196)(H2,154,197)(H2,155,198)(H2,157,205)(H,165,207)(H,166,208)(H,167,199)(H,168,223)(H,169,200)(H,170,213)(H,171,212)(H,172,214)(H,173,209)(H,174,224)(H,175,226)(H,176,210)(H,177,222)(H,178,218)(H,179,217)(H,180,215)(H,181,216)(H,182,211)(H,183,225)(H,184,227)(H,185,220)(H,186,219)(H,187,206)(H,188,221)(H,201,202)(H,203,204)(H4,158,159,162)(H4,160,161,163)/t79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-/m0/s1
InChIKeyXMNRNPIODXMGIZ-MCNBKVAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kisspeptin-54 (27-54) (human): A Defined C-Terminal Fragment of Metastin for KISS1R/GPR54 Signaling Studies


Kisspeptin-54 (27-54) (human) is a 28-amino acid LRF-amide motif-containing fragment derived from the full-length 145-amino acid KISS1 gene product. It corresponds to residues 94-121 of the KISS1 precursor and encompasses the core bioactive C-terminal region (residues 45-54) that is shared among all endogenous kisspeptin isoforms (KP-54, KP-14, KP-13, KP-10) [1]. This fragment retains high-affinity binding to the kisspeptin receptor (KISS1R, also known as GPR54 or AXOR12), with reported dissociation constants (Ki) of 1.45 nM for the human receptor and 1.81 nM for the rat receptor [2]. Unlike full-length KP-54 (metastin), the 27-54 fragment exhibits lower agonistic potency toward AXOR12 compared to the minimal decapeptide Kisspeptin-10, positioning it as a distinct research tool for structure-activity relationship (SAR) investigations of KISS1R signaling pathways [3].

Why Kisspeptin-54 (27-54) Cannot Be Interchanged with Kisspeptin-10 or Full-Length KP-54 in Experimental Design


Despite sharing a common C-terminal decapeptide sequence essential for KISS1R activation, kisspeptin isoforms exhibit pronounced functional divergence in vivo and in ex vivo assay systems. The full-length KP-54 (metastin) and the minimal active fragment KP-10 demonstrate markedly different pharmacokinetic profiles, blood-brain barrier (BBB) permeability, and durations of downstream effector activation [1]. Specifically, KP-54 displays an ~8-fold longer plasma half-life than KP-10 and uniquely activates GnRH neurons located behind the BBB following peripheral administration [1]. The 27-54 fragment occupies a distinct intermediate position: it retains a longer peptide backbone than KP-10, which may confer differential solubility, stability, or receptor interaction kinetics, yet shows reduced agonistic potency toward AXOR12 relative to KP-10 . Consequently, substituting one isoform for another without accounting for these quantitative differences introduces confounding variables in reproductive endocrinology studies, anti-metastatic assays, and pharmacokinetic modeling.

Kisspeptin-54 (27-54) (human): Head-to-Head Quantitative Differentiation Data for Informed Procurement


Plasma Stability: Kisspeptin-54 Exhibits 8-Fold Longer Circulatory Half-Life than Kisspeptin-10 in Murine Models

In vivo pharmacokinetic analysis in male mice demonstrates that full-length kisspeptin-54 (KP-54) possesses a circulatory half-life of approximately 32 minutes following peripheral administration, whereas the minimal decapeptide KP-10 is rapidly cleared with a half-life of approximately 4 minutes [1]. This 8-fold difference in plasma stability directly impacts the duration of downstream endocrine effects. It should be noted that this comparison utilizes full-length KP-54 data; direct half-life data for the 27-54 fragment specifically are not reported in the primary literature. However, the 27-54 fragment's intermediate length (28 amino acids vs. 10 for KP-10) is expected to confer greater resistance to rapid peptidase degradation than KP-10, making it a mechanistically relevant comparator for stability studies [2].

Pharmacokinetics Peptide Stability In Vivo Half-Life

In Vivo Luteinizing Hormone (LH) Secretion: KP-54 Sustains LH Elevation at 2 Hours Post-Injection Whereas KP-10 Fails to Do So

In a direct comparative study using male mice, a single intraperitoneal injection of 1 nmol full-length KP-54 significantly elevated plasma luteinizing hormone (LH) levels at both 10 minutes (5.70 ± 0.69 ng/mL) and 2 hours (6.42 ± 1.74 ng/mL) post-injection relative to vehicle control (0.06 ± 0.04 ng/mL) [1]. In contrast, an equimolar dose of KP-10 (1 nmol) produced a lower LH elevation at 10 minutes (3.22 ± 0.86 ng/mL) and failed to sustain LH elevation at the 2-hour time point, with levels returning to baseline (0.25 ± 0.11 ng/mL) [1]. Even with a 10-fold higher dose (10 nmol) or six repeated injections of KP-10 over one hour, LH returned to basal levels by 2 hours [1]. The 27-54 fragment is the minimal region of KP-54 that retains the extended N-terminal sequence absent in KP-10, which may contribute to the sustained signaling properties observed with the full-length peptide.

Reproductive Endocrinology In Vivo Efficacy LH Secretion

Blood-Brain Barrier (BBB) Permeability: Only KP-54 Activates GnRH Neurons Behind the BBB Following Peripheral Administration

Immunohistochemical analysis of c-FOS expression—a surrogate marker of neuronal activation—revealed that peripherally administered full-length KP-54 robustly activates gonadotropin-releasing hormone (GnRH) neurons located behind the blood-brain barrier (BBB) in the medial preoptic area (MPOA) of male mice, whereas KP-10 fails to induce detectable c-FOS in these same neurons [1]. This functional readout indicates that KP-54, but not KP-10, can effectively access GnRH neuronal cell bodies in brain regions protected by the BBB. The 27-54 fragment contains the full N-terminal extension absent in KP-10, which may influence BBB transit properties, though direct permeability data for the 27-54 fragment specifically are not reported.

Blood-Brain Barrier CNS Penetration GnRH Neuron Activation

Receptor Binding Affinity: Kisspeptin-54 Binds Human GPR54 with Ki = 1.45 nM and Rat GPR54 with Ki = 1.81 nM

Full-length kisspeptin-54 (metastin) binds with low nanomolar affinity to the human GPR54 receptor (Ki = 1.45 nM) and the rat GPR54 receptor (Ki = 1.81 nM) expressed in Chinese hamster ovary (CHO-K1) cell membranes [1]. Functional calcium mobilization assays in CHO-K1 cells expressing these receptors yield EC50 values of 5.47 nM (human) and 1.39 nM (rat) [2]. For the 27-54 fragment specifically, vendor technical documentation indicates that it exhibits lower agonistic potency toward AXOR12 (GPR54) than KP-10 [3], though precise Ki or EC50 values for the 27-54 fragment are not systematically reported in peer-reviewed literature.

Receptor Binding Affinity GPR54/KISS1R

Structural Distinction: The 27-54 Fragment Contains the N-Terminal Extension Absent in KP-10 While Retaining the Core Bioactive C-Terminus

Kisspeptin-54 (27-54) (human) spans residues 27 through 54 of the full-length metastin sequence, corresponding to amino acids 94-121 of the KISS1 precursor protein [1]. Its sequence is: Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2 [2]. This fragment contains the complete C-terminal LRF-amide motif (residues 45-54) that is essential for KISS1R binding and activation and is shared with all shorter endogenous isoforms including KP-10, KP-13, and KP-14 [3]. However, unlike KP-10 (which comprises only the C-terminal decapeptide), the 27-54 fragment retains an 18-amino acid N-terminal extension that is present in full-length KP-54 but absent in the minimal active fragment. This structural distinction provides a unique experimental tool for isolating the contributions of the N-terminal extension to receptor binding kinetics, downstream signaling bias, and in vivo pharmacokinetic behavior without the full 54-amino acid peptide's complexity.

Peptide Structure SAR KISS1 Fragments

Kisspeptin-54 (27-54) (human): Defined Research Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of the KISS1R N-Terminal Extension

The 27-54 fragment serves as an intermediate-length comparator in SAR studies dissecting how the N-terminal extension (residues 27-44 of metastin) modulates receptor binding affinity, downstream signaling bias, or peptide stability relative to the minimal decapeptide KP-10. Vendor documentation confirms that the 27-54 fragment exhibits lower agonistic potency toward AXOR12 than KP-10, providing a defined quantitative reference point for experiments investigating the structural determinants of KISS1R activation kinetics [1].

In Vivo Studies Requiring Sustained LH Secretion Without Repeated Dosing

Based on the direct comparative evidence showing that full-length KP-54 sustains LH elevation at 2 hours post-injection (6.42 ± 1.74 ng/mL) whereas KP-10 returns to baseline (0.25 ± 0.11 ng/mL) [2], the 27-54 fragment is a mechanistically relevant candidate for protocols requiring prolonged gonadotropin stimulation from a single bolus administration. While direct LH secretion data for the 27-54 fragment are not available, its structural similarity to the N-terminal region of KP-54 that confers sustained signaling properties positions it as an appropriate tool for investigating the minimal sequence requirements for prolonged GnRH/LH axis activation.

Blood-Brain Barrier Permeability and Central GnRH Neuron Activation Studies

Evidence demonstrates that full-length KP-54, but not KP-10, activates c-FOS in GnRH neurons located behind the BBB following peripheral administration [2]. The 27-54 fragment contains the N-terminal extension absent in KP-10 and is therefore a suitable probe for identifying the minimal peptide sequence required for BBB transit and subsequent central GnRH neuron activation. This application is particularly relevant for reproductive neuroendocrinology research investigating hypothalamic kisspeptin signaling mechanisms following systemic peptide delivery.

Anti-Metastatic and Tumor Cell Migration Assays Requiring Defined KISS1R Engagement

The 27-54 fragment retains the core LRF-amide motif essential for KISS1R binding and activation and is derived from the metastasis suppressor gene product KiSS-1. Full-length kisspeptin-54 inhibits tumor metastasis and demonstrates anti-migratory effects in multiple cancer cell line models. The 27-54 fragment provides a defined, intermediate-length tool for investigating the relationship between peptide length and anti-metastatic efficacy in chemotaxis, invasion, and cell migration assays, without the confounding variables introduced by the additional N-terminal residues present in full-length KP-54.

Quote Request

Request a Quote for Kisspeptin-54 (27-54) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.